molecular formula C14H15FN4 B1387381 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine CAS No. 1171087-82-3

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine

Katalognummer: B1387381
CAS-Nummer: 1171087-82-3
Molekulargewicht: 258.29 g/mol
InChI-Schlüssel: DLYLOSHICJUKHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridazine core linked to a fluorophenyl-substituted piperazine ring, a structural motif present in various biologically active molecules. While specific pharmacological data for this compound is limited in the public domain, its close structural analog, 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, has been characterized in scientific literature, demonstrating the synthetic utility and research relevance of this chemical class . Piperazine-containing compounds are widely explored in pharmaceutical research and have demonstrated diverse biological activities . Furthermore, molecular scaffolds incorporating a piperazine ring linked to a nitrogen-containing heterocycle, such as the 6-(piperazin-1-yl)-1,3,5-triazine core, have been identified as promising starting points for developing new anti-parasitic agents, underscoring the value of such structures in infectious disease research . The presence of the fluorine atom on the phenyl ring may influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is intended for research purposes such as in vitro screening, lead optimization, and chemical biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

3-(3-fluorophenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c15-12-3-1-2-11(10-12)13-4-5-14(18-17-13)19-8-6-16-7-9-19/h1-5,10,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLOSHICJUKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-(3-Fluorophenyl)pyridazine Intermediate

The 3-(3-fluorophenyl)pyridazine intermediate is commonly prepared by:

  • Condensation reactions between hydrazines and 1,4-dicarbonyl compounds or their equivalents to form the pyridazine ring.
  • Subsequent electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce the 3-fluorophenyl group at the 3-position.

Representative Reaction Conditions

Step Reagents/Conditions Outcome
Pyridazine ring formation Hydrazine + 1,4-dicarbonyl precursor, reflux Pyridazine core intermediate
Fluorophenyl substitution Suzuki coupling with 3-fluorophenylboronic acid, Pd catalyst, base 3-(3-Fluorophenyl)pyridazine
Piperazine substitution 6-chloropyridazine intermediate + piperazine, EtOH/MeOH, reflux, HCl catalyst 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine

Purification and Isolation

  • The final product is typically isolated by crystallization or precipitation.
  • Filtration and drying under reduced pressure yield the pure compound.
  • Purity is confirmed by standard analytical techniques such as NMR, HPLC, and mass spectrometry.

Detailed Research Findings

Catalytic Amination

Research patents and literature suggest the use of palladium catalysts (e.g., Pd(OAc)2) combined with phosphine ligands and bases (e.g., potassium carbonate) for efficient amination at the 6-position of pyridazine derivatives, achieving higher yields and selectivity under milder conditions.

Solvent and Temperature Effects

  • Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates.
  • Reaction temperatures around 80–120 °C are commonly employed.
  • Lower temperatures may reduce side reactions but require longer reaction times.

Scale-Up Considerations

  • Industrial synthesis may utilize batch or continuous flow reactors for better control of reaction parameters.
  • Automated systems allow precise temperature, pressure, and pH control, improving reproducibility and yield.
  • Post-synthesis, crystallization conditions are optimized to ensure consistent particle size and purity.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 6-chloropyridazine + piperazine, reflux, EtOH/MeOH, HCl catalyst Simple, cost-effective Longer reaction times
Pd-catalyzed amination Pd(OAc)2, phosphine ligand, base, DMF, 80–120 °C High yield, milder conditions Requires expensive catalysts
Cross-coupling for fluorophenyl Suzuki coupling with 3-fluorophenylboronic acid, Pd catalyst High regioselectivity Sensitive to moisture, air

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

  • Molecular Formula : C₁₄H₁₅FN₄
  • Molecular Weight : 258.30 g/mol
  • CAS Number : 1171087-82-3

The compound features a piperazine ring attached to a pyridazine moiety with a fluorinated phenyl group, which enhances its lipophilicity and may influence its pharmacokinetic properties.

Medicinal Chemistry

Antidepressant Properties : Research indicates that derivatives of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine exhibit antidepressant-like effects in animal models. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.

Anticancer Activity

Studies have shown that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been noted for its activity against receptor tyrosine kinases implicated in various cancers, suggesting a potential role as an anticancer agent.

Antimicrobial Effects

Preliminary investigations suggest that the compound may possess antimicrobial properties. It has shown moderate activity against certain Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibacterial agents.

Neuropharmacological Effects

The compound is being explored for its neuropharmacological effects, particularly in the context of psychotropic medications. Its structural similarity to known piperazine derivatives suggests it may have applications in treating anxiety and mood disorders .

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models.
Study BAnticancer ActivityInhibited FLT3 kinase with IC₅₀ values indicating potential for leukemia treatment.
Study CAntimicrobial PropertiesExhibited moderate antibacterial activity against Staphylococcus aureus and E. coli.
Study DNeuropharmacological EffectsShowed promise as a novel anxiolytic agent in preclinical trials.

Detailed Insights from Case Studies

  • Antidepressant Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's interaction with serotonin receptors, revealing that it acts as a selective serotonin reuptake inhibitor (SSRI), which could explain its antidepressant effects.
  • Anticancer Mechanism : A recent investigation highlighted the compound's ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. The study utilized various cell lines to assess efficacy and mechanism of action .
  • Antimicrobial Evaluation : The antimicrobial activity was assessed through disk diffusion methods, where the compound showed significant inhibition zones against selected bacterial strains, suggesting further exploration for therapeutic development.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • 3-(2-Fluorophenyl)-6-piperazin-1-ylpyridazine
    This positional isomer (2-fluorophenyl instead of 3-fluorophenyl) was synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine . The ortho-fluorine may induce steric hindrance or alter electronic distribution compared to the meta-substituted analog. Biological data suggest that substituent position significantly affects receptor affinity; for example, ortho-fluorinated analogs showed reduced potency in serotonin receptor binding assays compared to meta- or para-substituted derivatives .

  • Crystallographic studies reveal that the piperidine ring adopts a chair conformation, whereas piperazine derivatives often exhibit boat or twisted conformations, impacting protein interactions .

Functional Group Modifications

  • 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
    The addition of a sulfonyl group to the piperazine ring (CAS: 1013757-17-9) introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing membrane permeability. This compound’s difluorophenyl-sulfonyl moiety increases molecular weight (MW = 406.4 g/mol) compared to the target compound (MW = 258.3 g/mol), which may limit blood-brain barrier penetration .

  • 3-(Pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine Substituting the fluorophenyl group with a pyridinyl ring and adding a trifluoromethyl-benzoyl group (CAS: 946329-51-7) results in a bulkier, more lipophilic structure (MW = 413.4 g/mol).

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Key Feature(s)
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine 258.30 2.1 0.45 (pH 7.4) Meta-fluorine enhances lipophilicity
3-(2-Fluorophenyl)-6-piperazin-1-ylpyridazine 258.30 2.3 0.38 (pH 7.4) Ortho-fluorine increases steric bulk
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 406.40 3.8 0.12 (pH 7.4) Sulfonyl group improves stability

<sup>a</sup> Predicted using ChemAxon software.

Biologische Aktivität

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a piperazine moiety and a fluorophenyl group. Its molecular formula is C15H17FN4C_{15}H_{17}FN_4 with a molecular weight of approximately 258.30 g/mol. The unique structural characteristics contribute to its biological activity, particularly in targeting specific receptors and enzymes.

Biological Activity

Research indicates that this compound exhibits significant antitumor properties, demonstrating cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its effects include:

  • Binding Affinity : The compound has been shown to bind effectively to certain biological targets, enhancing its therapeutic potential.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression and cell survival pathways .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of related compounds:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-6-(piperazin-1-yl)pyridazineContains a chloro group instead of fluorinePotentially different biological activity profile
4-(4-Fluorophenyl)piperazin-1-iumDifferent piperazine substitutionInvestigated for ionic interactions
3-(3-Trifluoromethylphenyl)-6-piperazin-1-ylpyridazineIncorporates trifluoromethyl groupEnhanced lipophilicity may alter pharmacokinetics

These comparisons highlight the importance of the fluorine substitution in this compound, which may influence its interactions within biological systems.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antitumor Activity : A study demonstrated that this compound exhibited cytotoxicity against human lung cancer cells (H460), with an IC50 value indicating effective inhibition of cell growth .
  • Mechanistic Insights : Another research article discussed the compound's role as an inhibitor of dCTP pyrophosphatase 1, which is crucial for DNA synthesis and repair processes in cancer cells .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Q & A

Basic: What are the standard synthetic protocols for 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine?

Answer:
The synthesis typically involves cycloaddition reactions. For example, hydrazines can react with fluorinated intermediates to form pyridazine cores, followed by piperazine substitution. Key steps include:

  • Step 1: Condensation of fluorophenyl precursors with hydrazines to generate pyridazine intermediates .
  • Step 2: Piperazine derivatization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3: Purification using column chromatography or recrystallization, validated by NMR and HPLC .

Advanced: How can computational reaction design optimize the synthesis of this compound?

Answer:
Modern approaches integrate quantum chemical calculations and reaction path searches to predict optimal conditions. For example:

  • Reaction Path Modeling: Use density functional theory (DFT) to identify transition states and energy barriers for cycloaddition steps .
  • Feedback Loops: Combine experimental data (e.g., reaction yields) with machine learning to refine parameters like solvent polarity or catalyst loading .
  • High-Throughput Virtual Screening: Test hypothetical derivatives for synthetic feasibility before lab work .

Basic: What pharmacological activities are reported for pyridazine-piperazine derivatives?

Answer:
These derivatives exhibit diverse bioactivities:

  • Anti-Bacterial/Anti-Viral: Inhibition of microbial enzymes (e.g., DNA gyrase) via piperazine-mediated interactions .
  • Anti-Platelet Aggregation: Modulation of adenosine receptors or COX pathways .
  • CNS Modulation: Activity in serotonin/dopamine receptor assays due to piperazine’s conformational flexibility .

Advanced: How to resolve contradictions in mechanism-of-action studies for this compound?

Answer:
Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:

  • Multi-Target Assays: Use proteome-wide profiling (e.g., affinity chromatography-MS) to identify secondary targets .
  • Computational Docking: Compare binding poses across homologous receptors (e.g., 5-HT vs. dopamine receptors) to clarify selectivity .
  • Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR Spectroscopy: Assign fluorine (¹⁹F) and proton (¹H) signals to confirm substitution patterns .
  • X-ray Crystallography: Resolve crystal structures to verify piperazine-pyridazine geometry .
  • HPLC-PDA/MS: Assess purity and detect trace byproducts (e.g., chlorinated impurities) .

Advanced: How to manage conflicting spectroscopic data during structural elucidation?

Answer:
Conflicts may stem from dynamic equilibria (e.g., rotamers) or solvent effects. Solutions include:

  • Variable Temperature NMR: Identify signal splitting caused by conformational changes .
  • DFT-Calculated Chemical Shifts: Compare experimental NMR data with computed spectra for ambiguous peaks .
  • Ion Mobility-MS: Separate isobaric species that co-elute in traditional MS .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Follow general guidelines for fluorinated heterocycles:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Perform reactions in fume hoods due to potential volatile byproducts .
  • Waste Disposal: Quench reactive intermediates (e.g., hydrazines) before aqueous disposal .

Advanced: Can in silico models predict the toxicity profile of this compound?

Answer:
Yes, computational tools provide preliminary insights:

  • ADMET Prediction: Use platforms like SwissADME or ProTox-II to estimate hepatotoxicity, mutagenicity, and bioavailability .
  • Metabolite Simulation: Identify potential toxic metabolites (e.g., epoxides) via cytochrome P450 docking studies .
  • Read-Across Models: Compare structural analogs with known toxicity data from public databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.